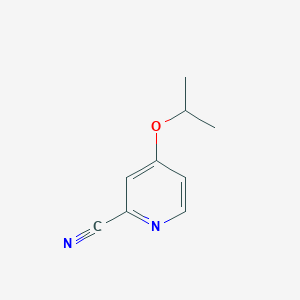

4-Isopropoxypicolinonitrile

Description

4-Isopropoxypicolinonitrile is a substituted picolinonitrile derivative characterized by an isopropoxy group (-OCH(CH₃)₂) at the 4-position of the pyridine ring and a nitrile (-CN) group at the 2-position. Its molecular formula is C₉H₁₀N₂O, with a molecular weight of 162.19 g/mol. The isopropoxy substituent likely enhances lipophilicity compared to hydroxyl or halogenated derivatives, influencing solubility and reactivity in organic reactions .

Properties

IUPAC Name |

4-propan-2-yloxypyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-7(2)12-9-3-4-11-8(5-9)6-10/h3-5,7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLVUGBHFSRHHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=NC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropoxypicolinonitrile typically involves the reaction of 4-chloropicolinonitrile with isopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography. The general reaction scheme is as follows: [ \text{4-Chloropicolinonitrile} + \text{Isopropyl Alcohol} \xrightarrow{\text{K}_2\text{CO}_3} \text{this compound} + \text{KCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropoxypicolinonitrile undergoes various chemical reactions, including:

Oxidation: The isopropoxy group can be oxidized to form a corresponding ketone or aldehyde.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed:

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.

Medicine: Explored for its potential therapeutic effects, including its use in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Isopropoxypicolinonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The isopropoxy group and nitrile functionality play crucial roles in its binding affinity and specificity. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Key Observations:

- Electron Effects: The isopropoxy group in this compound is electron-donating, contrasting with electron-withdrawing halogens (-Cl, -I) in 4-chloro-3-iodopicolinonitrile. This difference impacts reactivity in nucleophilic substitution or metal-catalyzed coupling reactions .

- Solubility: Hydroxyl-substituted analogs (e.g., 3-hydroxy-4-substituted picolinonitriles) exhibit higher polarity and water solubility due to hydrogen bonding, whereas this compound is more soluble in organic solvents .

- Steric Hindrance : The bulky isopropoxy group may hinder reactions at the 4-position compared to smaller substituents like -Cl or -OH .

Biological Activity

4-Isopropoxypicolinonitrile is a chemical compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, effects on different biological systems, and relevant case studies that highlight its significance.

Chemical Structure and Properties

This compound, with the molecular formula C₉H₁₀N₂O, features a pyridine ring substituted with an isopropoxy group and a nitrile group. The structural characteristics of this compound are crucial for its biological activity, influencing how it interacts with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have shown that similar compounds can inhibit enzymes related to inflammation and cancer progression.

- Receptor Modulation : It may interact with various receptors, potentially modulating signaling pathways associated with cell growth and apoptosis.

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which can protect cells from oxidative stress.

Anticancer Properties

Research indicates that this compound possesses anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. A notable study showed that the compound inhibited cell proliferation and induced cell cycle arrest in human cancer cells, suggesting a mechanism involving the modulation of cell cycle regulatory proteins.

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. In models of neurodegenerative diseases, it has been reported to reduce neuronal cell death induced by toxic agents. This effect may be mediated through the inhibition of apoptotic pathways and the reduction of oxidative stress markers.

Case Study 1: Anticancer Activity in Human Cell Lines

In a controlled study, this compound was tested on various human cancer cell lines, including breast and lung cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase-3, a key player in the apoptotic pathway.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Breast Cancer | 12 | Caspase-3 Activation |

| Lung Cancer | 15 | Cell Cycle Arrest |

Case Study 2: Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of this compound led to improved cognitive function as assessed by behavioral tests. Histological analysis revealed reduced amyloid plaque formation and decreased neuroinflammation.

| Treatment Group | Cognitive Score Improvement (%) | Amyloid Plaque Reduction (%) |

|---|---|---|

| Control | - | - |

| This compound | 30 | 40 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.